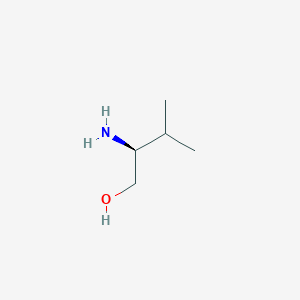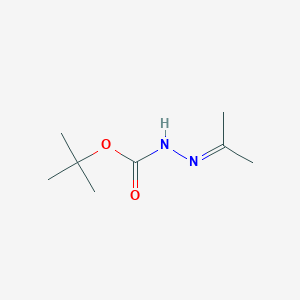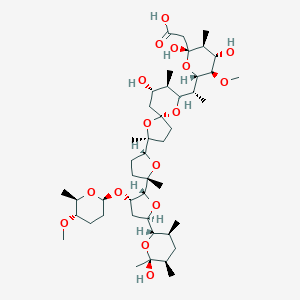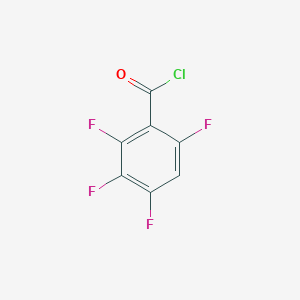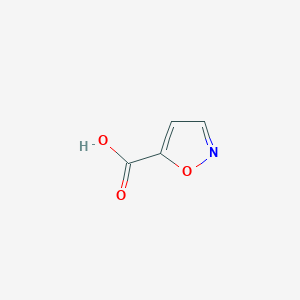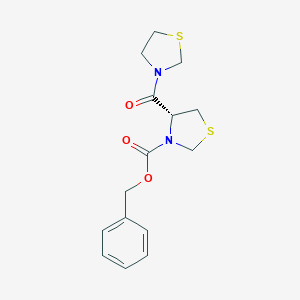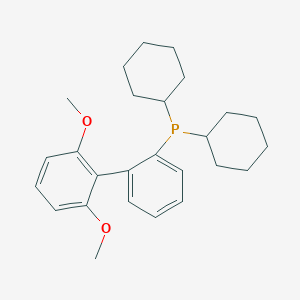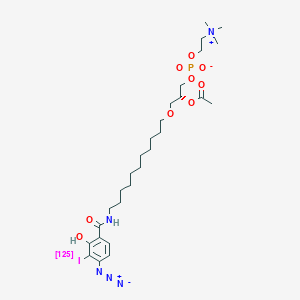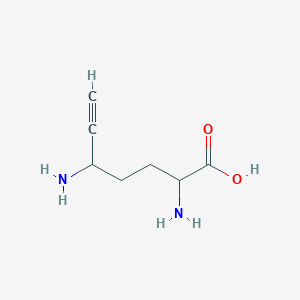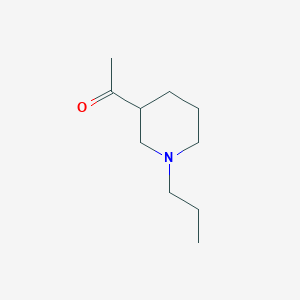
1-(1-Propylpiperidin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Propylpiperidin-3-yl)ethanone, commonly known as PPE, is a chemical compound that belongs to the class of cathinones. Cathinones are a group of synthetic drugs that are structurally similar to amphetamines and have stimulant effects on the central nervous system. PPE is a relatively new compound that has gained attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of PPE is similar to that of other cathinones, which involves the release of neurotransmitters, such as dopamine and serotonin, in the brain. PPE acts as a reuptake inhibitor, preventing the reuptake of these neurotransmitters and leading to an increase in their concentration in the synaptic cleft.
生化学的および生理学的効果
PPE has been shown to have stimulant effects on the central nervous system, including increased alertness, euphoria, and increased heart rate and blood pressure. PPE has also been shown to have an impact on the immune system, with studies suggesting that it may have immunomodulatory effects.
実験室実験の利点と制限
One advantage of using PPE in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects on the central nervous system and its potential applications in scientific research. However, one limitation of using PPE in lab experiments is that it is a controlled substance in many countries, which may limit its availability and use in research.
将来の方向性
There are several future directions for research on PPE and other cathinones. One area of research is the development of new cathinones with specific effects on neurotransmitter systems, which could have potential applications in the treatment of neurological and psychiatric disorders. Another area of research is the study of the long-term effects of cathinone use on the brain and the body, which could have implications for public health and drug policy. Additionally, more research is needed to understand the mechanisms of action of cathinones and their effects on the immune system, which could have implications for the treatment of autoimmune disorders.
合成法
PPE can be synthesized through various methods, including the Leuckart-Wallach reaction, reductive amination, and oxidative coupling. The Leuckart-Wallach reaction involves the reaction of propiophenone with ammonium formate and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of propiophenone with an amine and a reducing agent, such as sodium borohydride. Oxidative coupling involves the reaction of propiophenone with an oxidizing agent, such as potassium permanganate, in the presence of a catalyst.
科学的研究の応用
PPE has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been shown to have stimulant effects similar to those of other cathinones, such as methylone and mephedrone. PPE has also been used to study the mechanisms of action of cathinones and their effects on neurotransmitter systems, such as dopamine and serotonin.
特性
CAS番号 |
118371-33-8 |
|---|---|
製品名 |
1-(1-Propylpiperidin-3-yl)ethanone |
分子式 |
C10H19NO |
分子量 |
169.26 g/mol |
IUPAC名 |
1-(1-propylpiperidin-3-yl)ethanone |
InChI |
InChI=1S/C10H19NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h10H,3-8H2,1-2H3 |
InChIキー |
NKXQUSMZKPGODT-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C(=O)C |
正規SMILES |
CCCN1CCCC(C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



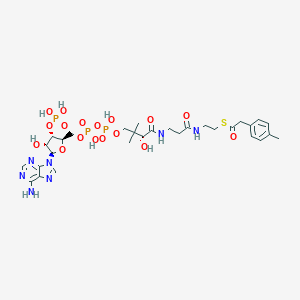
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)
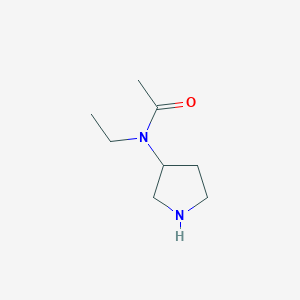

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)
